molecular formula C14H19NO B7968296 2-(1-Benzylpiperidin-2-YL)acetaldehyde

2-(1-Benzylpiperidin-2-YL)acetaldehyde

Cat. No.: B7968296
M. Wt: 217.31 g/mol
InChI Key: GFLCFWIJWNDRSA-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-2-YL)acetaldehyde is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-2-YL)acetaldehyde typically involves the reaction of piperidine derivatives with benzyl halides under controlled conditions. One common method involves the alkylation of piperidine with benzyl chloride, followed by oxidation to introduce the aldehyde group . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-2-YL)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Benzylpiperidin-2-YL)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-2-YL)acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring structure allows it to bind to these targets, potentially modulating their activity. The benzyl group may enhance its binding affinity, while the aldehyde group can participate in further chemical reactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzylpiperidin-2-YL)acetaldehyde is unique due to the presence of the aldehyde group, which allows it to undergo a wider range of chemical reactions compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

IUPAC Name

2-(1-benzylpiperidin-2-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-11-9-14-8-4-5-10-15(14)12-13-6-2-1-3-7-13/h1-3,6-7,11,14H,4-5,8-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLCFWIJWNDRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of DMSO (5.84 mL, 82.2 mmol) in dry DCM (220 mL) was added (COCl)2 (3.55 mL, 41.1 mmol) at −78° C. and the mixture stirred at same temperature for 20 minutes. A solution of compound 49 (6 g, 27.4 mmol) in DCM (30 mL) was then added slowly and the reaction mixture was stirred at −78° C. for 1 hour. TEA (13.8 mL, 137 mmol) was added at −78° C. and the reaction mixture was stirred and allowed to come to rt. The reaction mixture was diluted with DCM and the organic layer was washed with water and brine, dried over anhydrous Na2SO4, filtered and concentrated to provide sticky compound 50.
Name
Quantity
5.84 mL
Type
reactant
Reaction Step One
Quantity
3.55 mL
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
TEA
Quantity
13.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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